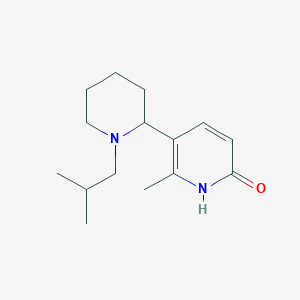

5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC15852531

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2O |

|---|---|

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 6-methyl-5-[1-(2-methylpropyl)piperidin-2-yl]-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-4-6-14(17)13-7-8-15(18)16-12(13)3/h7-8,11,14H,4-6,9-10H2,1-3H3,(H,16,18) |

| Standard InChI Key | IOHUAQLWYNVYSB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=O)N1)C2CCCCN2CC(C)C |

Introduction

5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a heterocyclic organic compound featuring both piperidine and pyridine rings. It is synthesized for research purposes, particularly in drug discovery and development, due to its potential therapeutic applications. This compound's structure includes a piperidine ring substituted with an isobutyl group and a methyl group at specific positions on the pyridine ring.

Synthesis

The synthesis of 5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Specific reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity. Techniques like chromatography are often employed for purification after synthesis.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce side effects in drug development processes.

Chemical Reactions and Modifications

5-(1-Isobutylpiperidin-2-yl)-6-methylpyridin-2(1H)-one can participate in various chemical reactions typical for nitrogen-containing heterocycles. Understanding these reactions is crucial for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Mechanism of Action

The mechanism of action for this compound largely depends on its interactions with biological targets such as receptors or enzymes. Further research is necessary to elucidate its specific mechanism of action and potential therapeutic applications.

Table: Potential Biological Activities of Related Compounds

| Compound Type | Biological Activity | Potential Applications |

|---|---|---|

| Piperidine Derivatives | Antipsychotic, Anti-inflammatory | Schizophrenia, Inflammatory Diseases |

| Pyridine Derivatives | Anticancer, Anti-inflammatory | Cancer, Inflammatory Diseases |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume